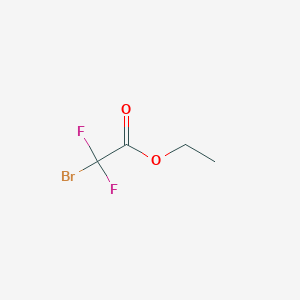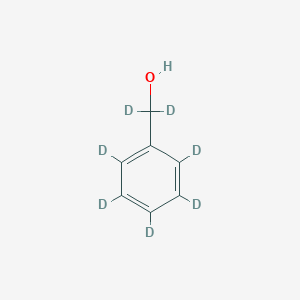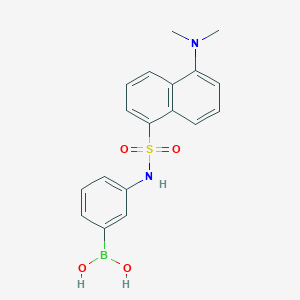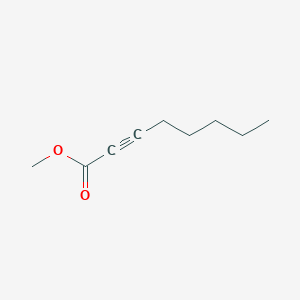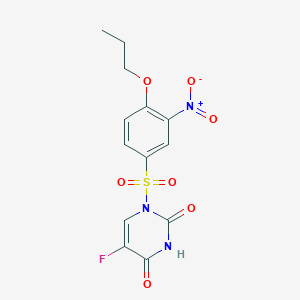
2-Sulfanylidene-1,3-diazinane-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Sulfanylidene-1,3-diazinane-4-carbonitrile, also known as DMTS, is a sulfur-containing heterocyclic compound that has attracted significant research attention due to its potential applications in various fields, including medicine, agriculture, and material science.
作用機序
The mechanism of action of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile is complex and involves multiple pathways. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can modulate the activity of various signaling pathways, such as nuclear factor-κB, mitogen-activated protein kinases, and phosphoinositide 3-kinase/Akt. It can also interact with cellular components, such as DNA, proteins, and lipids, and modify their structure and function. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can disrupt the cellular metabolism of soil-borne pests and diseases, leading to their death. It can also stimulate the growth and development of plants by enhancing nutrient uptake and photosynthesis.
Biochemical and Physiological Effects:
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can exert various biochemical and physiological effects, depending on the dose, duration, and route of administration. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can reduce inflammation, oxidative stress, and cancer cell proliferation. It can also improve immune function and cardiovascular health. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can affect the soil microbial community and nutrient cycling. It can also enhance the quality and quantity of crops. However, excessive use of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can lead to environmental pollution and health hazards.
実験室実験の利点と制限
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. It can also be easily synthesized and modified to suit specific research needs. However, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile also has some limitations, such as its potential toxicity and reactivity with other chemicals. Therefore, proper safety precautions and experimental controls should be implemented when working with 2-Sulfanylidene-1,3-diazinane-4-carbonitrile.
将来の方向性
There are several future directions for 2-Sulfanylidene-1,3-diazinane-4-carbonitrile research, including the development of novel 2-Sulfanylidene-1,3-diazinane-4-carbonitrile derivatives with improved pharmacological and agricultural properties, the elucidation of the molecular mechanisms underlying 2-Sulfanylidene-1,3-diazinane-4-carbonitrile action, and the optimization of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile synthesis and formulation. Additionally, the environmental impact of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile use should be carefully evaluated, and alternative methods for pest and disease control should be explored. Overall, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has great potential for various applications, and further research is needed to fully exploit its benefits.
合成法
2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be synthesized through various methods, including the reaction of 2-mercapto-1,3-diazinane-4-carbonitrile with sulfur, the reaction of 2-chloro-1,3-diazinane-4-carbonitrile with sodium hydrosulfide, and the reaction of 2-cyano-1,3-diazinane-4-thiol with sodium methoxide. The purity and yield of 2-Sulfanylidene-1,3-diazinane-4-carbonitrile can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
科学的研究の応用
2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It can inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increase the activity of antioxidant enzymes, such as catalase and superoxide dismutase. It can also induce apoptosis and inhibit the growth and metastasis of cancer cells. In agriculture, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been used as a soil fumigant to control soil-borne pests and diseases. It can also enhance plant growth and increase crop yield. In material science, 2-Sulfanylidene-1,3-diazinane-4-carbonitrile has been used as a precursor for the synthesis of sulfur-containing polymers and materials with potential applications in energy storage and conversion.
特性
CAS番号 |
128465-01-0 |
|---|---|
製品名 |
2-Sulfanylidene-1,3-diazinane-4-carbonitrile |
分子式 |
C5H7N3S |
分子量 |
141.2 g/mol |
IUPAC名 |
2-sulfanylidene-1,3-diazinane-4-carbonitrile |
InChI |
InChI=1S/C5H7N3S/c6-3-4-1-2-7-5(9)8-4/h4H,1-2H2,(H2,7,8,9) |
InChIキー |
AEZMRONQBZEENT-UHFFFAOYSA-N |
SMILES |
C1CNC(=S)NC1C#N |
正規SMILES |
C1CNC(=S)NC1C#N |
同義語 |
4-Pyrimidinecarbonitrile,hexahydro-2-thioxo-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



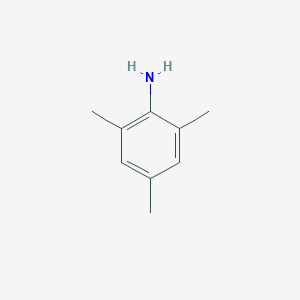



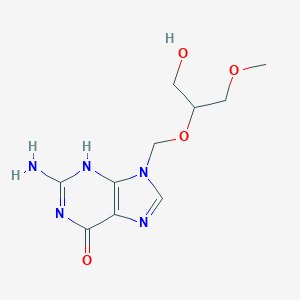
![Propanamide, N-[3-[[2-(2-cyanoethoxy)ethyl]amino]-4-methoxyphenyl]-](/img/structure/B148816.png)

